molecular formula C14H8ClF6NO B3042622 3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine CAS No. 648427-32-1

3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine

Cat. No.: B3042622
CAS No.: 648427-32-1
M. Wt: 355.66 g/mol
InChI Key: JJHNJVDRNSQRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine is a complex organic compound characterized by the presence of both chloro and trifluoromethyl groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 3-chloro-5-(trifluoromethyl)pyridine with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)phenol
  • 2-(Trifluoromethyl)phenoxyacetic acid

Uniqueness

Compared to similar compounds, 3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-2-[[3-(trifluoromethyl)phenoxy]methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF6NO/c15-11-5-9(14(19,20)21)6-22-12(11)7-23-10-3-1-2-8(4-10)13(16,17)18/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHNJVDRNSQRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.